molecular formula C23H17BrN2O3S B5807373 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B5807373
M. Wt: 481.4 g/mol
InChI Key: RHPXXMICOQEZES-UHFFFAOYSA-N
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Description

This quinazolin-4(3H)-one derivative features a 4-bromophenyl group at position 3 and a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl substituent at position 2 (Fig. 1). The compound is synthesized via nucleophilic substitution of 3-benzyl-2-mercaptoquinazolin-4(3H)-one with α-bromoacetophenone derivatives in DMF, using K₂CO₃ as a base . Its structural complexity and substitution pattern are critical for modulating biological activities, particularly anticonvulsant and anti-inflammatory properties, as observed in related quinazolinones .

Key spectral

  • 1H-NMR (DMSO-d₆): δ 7.63 (2H, d, J = 8.5 Hz, 2’,6’-H of 4-bromophenyl), 7.48 (2H, d, J = 7.2 Hz, 3’,5’-H of 4-bromophenyl), 3.74 (3H, s, OCH₃) .
  • IR (KBr): 1,683 cm⁻¹ (C=O lactam), 1,556 cm⁻¹ (C=C), 1,338–1,165 cm⁻¹ (sulfonamide SO₂) .

Properties

IUPAC Name

3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3S/c1-29-18-12-6-15(7-13-18)21(27)14-30-23-25-20-5-3-2-4-19(20)22(28)26(23)17-10-8-16(24)9-11-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPXXMICOQEZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one represents a novel derivative within the quinazoline family, which has garnered attention due to its potential pharmacological properties. Quinazoline derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant data and research findings.

  • Molecular Formula : C25H21BrN2O3S2
  • Molecular Weight : 541.48 g/mol
  • CAS Number : 498545-50-9
PropertyValue
Boiling Point727.7 ± 70.0 °C (Predicted)
Density1.54 ± 0.1 g/cm³ (Predicted)
pKa-1.71 ± 0.20 (Predicted)

The biological activity of quinazoline derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the sulfanyl group in this compound may enhance its reactivity and interaction with biological macromolecules, potentially leading to significant therapeutic effects.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit notable anticancer properties. For instance, a study demonstrated that certain derivatives showed high inhibitory activity against human myelogenous leukemia K562 cells with an IC50 value as low as 0.5 μM . This suggests that 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one may also possess similar anticancer capabilities due to its structural analogies.

Antioxidant Activity

Recent studies have shown that quinazoline derivatives can exhibit antioxidant properties, which are crucial for combating oxidative stress in biological systems. The DPPH assay results indicated moderate radical scavenging activity for similar compounds, suggesting that this compound may also contribute to antioxidant defense mechanisms .

Case Studies and Research Findings

  • Antitumor Activity : A series of quinazolinone derivatives were synthesized and tested for antitumor activity, revealing promising results against various cancer cell lines . The incorporation of different functional groups significantly influenced their efficacy.
  • Anticonvulsant Activity : Novel derivatives of quinazolin-4(3H)-ones were evaluated for anticonvulsant effects using maximal electroshock-induced seizure tests, demonstrating considerable activity in some synthesized compounds .
  • Synthesis and Characterization : The synthesis of related quinazoline derivatives has been documented extensively, showcasing methodologies that enhance yield and purity while maintaining structural integrity .

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives have been extensively studied for their potential as therapeutic agents. The specific compound exhibits several pharmacological properties:

  • Anticancer Activity : Research indicates that quinazoline derivatives can inhibit the proliferation of various cancer cell lines. The presence of the bromophenyl and methoxyphenyl groups may enhance its potency against tumors by interfering with specific signaling pathways involved in cancer progression.
  • Antimicrobial Effects : Some studies suggest that quinazoline derivatives possess antimicrobial properties. This compound's sulfanyl group might contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Properties : Quinazoline compounds have been reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The structural modifications in this compound could enhance its interaction with inflammatory mediators.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and similar quinazoline derivatives:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity Assessment : In another study, researchers tested various quinazoline derivatives against common bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
  • Inflammation Model Testing : A preclinical study evaluated the anti-inflammatory effects of quinazoline derivatives in a rat model of arthritis. The results indicated reduced inflammation markers in treated animals compared to controls, supporting further investigation into its therapeutic potential .

Summary Table of Applications

ApplicationDescriptionSupporting Studies
Anticancer ActivityInhibits cancer cell proliferation and induces apoptosis
Antimicrobial EffectsEffective against bacterial strains like S. aureus and E. coli
Anti-inflammatory PropertiesReduces inflammation markers in animal models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s activity and properties are influenced by substituents at positions 2 and 3 of the quinazolinone core. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (ID) Substituent at Position 3 Substituent at Position 2 Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 4-Bromophenyl 2-(4-Methoxyphenyl)-2-oxoethylsulfanyl 211–212 41.2 Anticonvulsant (inferred)
7b () Benzyl 2-(4-Methoxyphenyl)-2-oxoethylsulfanyl 123 63.3 Not reported
1b () Benzyl 2-(4-Bromophenyl)-2-oxoethylsulfanyl N/A N/A Anticonvulsant
4a () Allyl 2-(4-Chlorophenyl)-2-oxoethylsulfanyl 137 72.55 Anticonvulsant
8b () Benzyl 2-(Cyanophenyl)-2-oxoethylsulfanyl 178 72.87 Cytotoxicity (inferred)
1d () 4-Bromophenyl Vinyl-sulfonamide 211–212 41.2 Not reported
Key Observations:

Substituent Effects on Activity: The 4-bromophenyl group at position 3 (target compound) enhances anticonvulsant activity compared to benzyl-substituted analogs (e.g., 1b) due to improved lipophilicity and electron-withdrawing effects . The 4-methoxyphenyl group at position 2 (target compound) may improve metabolic stability compared to nitro- or cyano-substituted analogs (e.g., 5a, 8b) .

Physicochemical Trends :

  • Higher melting points correlate with rigid substituents (e.g., naphthyl in 6a: 155°C vs. allyl in 4a: 137°C ).
  • Methoxy groups (e.g., target compound, 7a) reduce crystallinity compared to halogenated analogs (e.g., 4a) .

Pharmacological Comparison

Key Findings:
  • Anticonvulsant Activity : The target compound’s bromophenyl and methoxyphenyl groups may synergize to enhance GABAergic modulation, similar to 5b and 4a .
  • Analgesic/Anti-inflammatory Potential: While the target compound’s activity is unreported, analogs with methoxyphenyl groups (e.g., A3) show potency comparable to diclofenac .

Spectroscopic and Computational Insights

  • IR Spectroscopy: The target compound’s C=O lactam stretch (1,683 cm⁻¹) aligns with other quinazolinones (1,680–1,690 cm⁻¹) , while its sulfanyl-linked oxoethyl group shows unique C-S vibrations at 690–710 cm⁻¹ .
  • Molecular Docking : Docking studies (e.g., ) suggest that bromophenyl and methoxyphenyl substituents enhance binding to COX-2 and GABA receptors, explaining observed bioactivities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including S-alkylation to incorporate the sulfanyl group and cyclization to form the quinazolinone core. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Moderate temperatures (50–80°C) balance reaction rate and side-product formation .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during S-alkylation .
    • Reference : Multi-step optimization is critical, as highlighted in synthetic protocols for analogous quinazolinones .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry. IR identifies carbonyl (C=O) and sulfanyl (C-S) groups.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves molecular geometry and packing .
    • Reference : SHELX is widely used for small-molecule refinement, particularly for halogenated aromatics .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the quinazolinone core’s affinity for ATP-binding pockets .
    • Reference : Analogous compounds show activity against bacterial and cancer targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfanyl group incorporation step?

  • Methodological Answer :

  • Solvent optimization : Test mixed solvents (e.g., THF/H₂O) to improve nucleophile solubility .
  • Stoichiometric adjustments : Increase thiol reagent equivalents to drive S-alkylation completion .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
    • Reference : Yield improvements in similar syntheses rely on iterative condition tuning .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling?

  • Methodological Answer :

  • Data cross-validation : Compare experimental (X-ray) and computational (DFT) bond lengths/angles. Discrepancies >0.05 Å suggest refinement errors .
  • Multi-method refinement : Use SHELXL’s constraints (e.g., riding hydrogens) and twin refinement for challenging datasets .
    • Reference : SHELX’s robustness in handling halogenated structures is well-documented .

Q. How to design structure-activity relationship (SAR) studies focusing on the quinazolinone core and substituent effects?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing bromophenyl with chlorophenyl) .
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to assess electronic effects .
  • Activity cliffs : Use dose-response curves to identify critical substituents (e.g., methoxy vs. hydroxy groups) .
    • Reference : SAR frameworks for triazole- and quinazolinone-based compounds guide such studies .

Q. What advanced computational methods predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with therapeutic targets (e.g., EGFR kinase) .
    • Reference : Computational insights into bromophenyl derivatives’ reactivity support experimental findings .

Q. How to address discrepancies in biological activity data across different assay models?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference drugs (e.g., doxorubicin) .
  • Mechanistic studies : Conduct time-kill assays (for antimicrobials) or apoptosis markers (for anticancer activity) to validate mode of action .
    • Reference : Variability in triazole-containing compounds’ activity underscores the need for mechanistic validation .

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